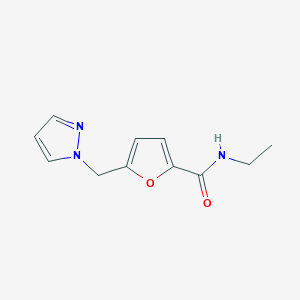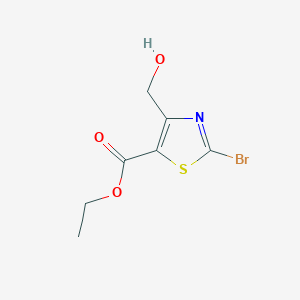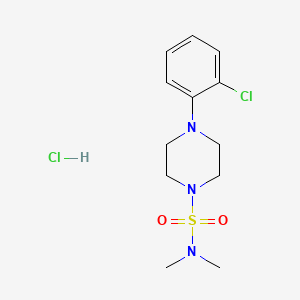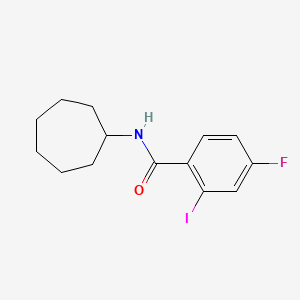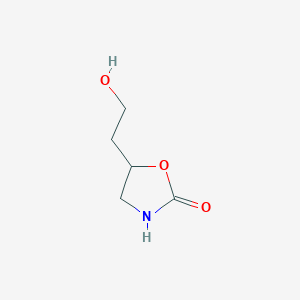
3-cyano-N-(dicyclopropylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(dicyclopropylmethyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a derivative of benzamide, featuring a cyano group and a dicyclopropylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(dicyclopropylmethyl)benzamide typically involves the reaction of benzamide derivatives with cyanoacetylating agents. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Solvent-free reactions and the use of efficient catalysts can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-N-(dicyclopropylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamides.
Aplicaciones Científicas De Investigación
3-cyano-N-(dicyclopropylmethyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-cyano-N-(dicyclopropylmethyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and benzamide moiety can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-benzamide: A simpler analog with a cyano group attached to the benzamide moiety.
N-cyanoacetamides: A class of compounds with similar cyano and amide functionalities.
Uniqueness
3-cyano-N-(dicyclopropylmethyl)benzamide is unique due to the presence of the dicyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
3-cyano-N-(dicyclopropylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c16-9-10-2-1-3-13(8-10)15(18)17-14(11-4-5-11)12-6-7-12/h1-3,8,11-12,14H,4-7H2,(H,17,18) |
Clave InChI |
VFRJCFBOVMRLAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)NC(=O)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
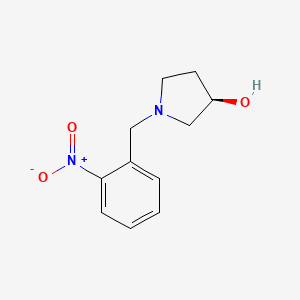
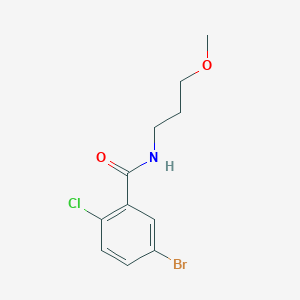

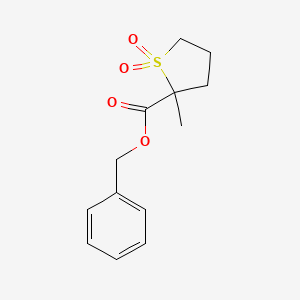

![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)

